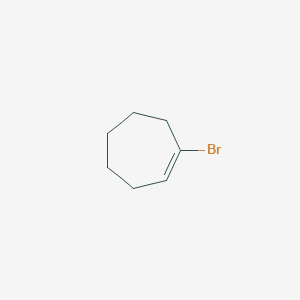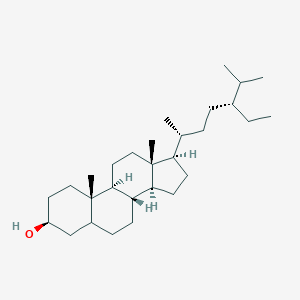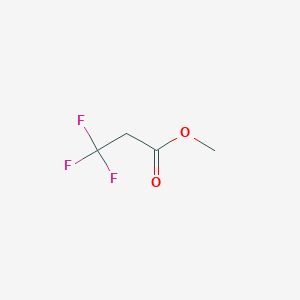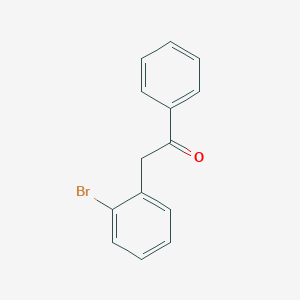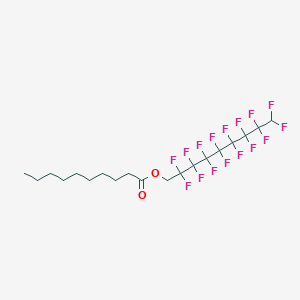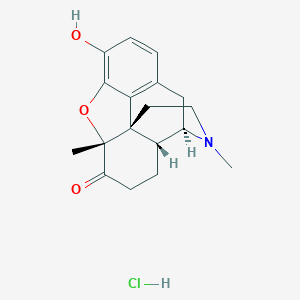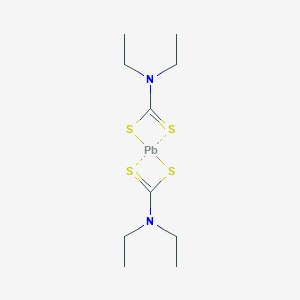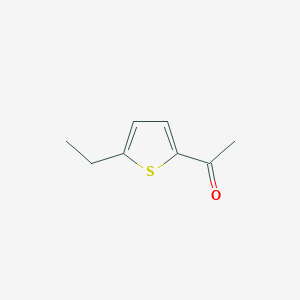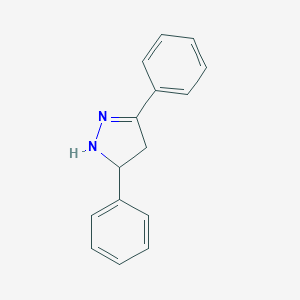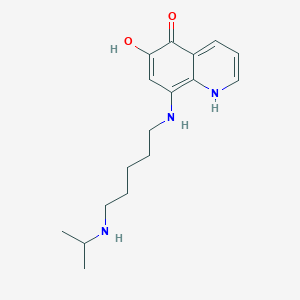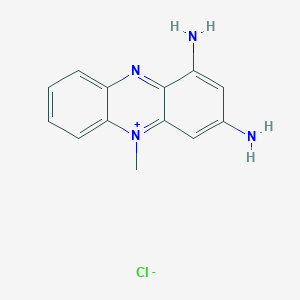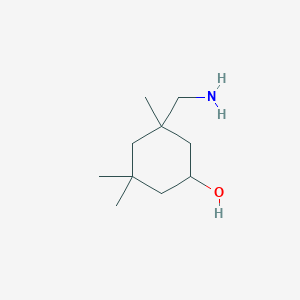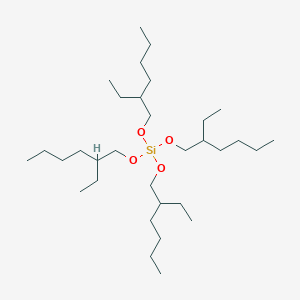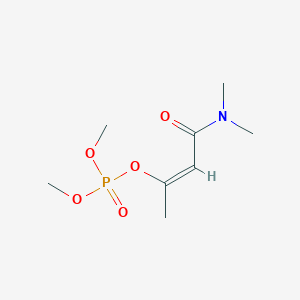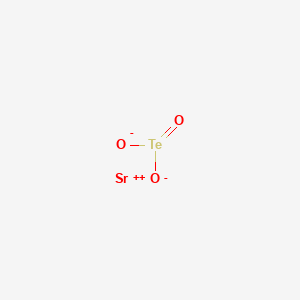
Strontium tellurite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium tellurite is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a crystalline material that is composed of strontium, tellurium, and oxygen. Strontium tellurite has been extensively studied for its potential use in various scientific research applications, including as a biomaterial, as a catalyst, and as a component of electronic devices.
Mecanismo De Acción
The mechanism of action of strontium tellurite is not fully understood. However, it is believed that its unique crystal structure and composition may play a role in its biological activity. Strontium has been shown to have a positive effect on bone formation, while tellurium has been shown to have antimicrobial properties. These properties may contribute to the biological activity of strontium tellurite.
Efectos Bioquímicos Y Fisiológicos
Strontium tellurite has been shown to have a positive effect on bone formation. It has been shown to increase the activity of bone cells and promote the formation of new bone tissue. Additionally, strontium tellurite has been shown to have antimicrobial properties, which may make it useful in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using strontium tellurite in lab experiments is its unique properties, which make it a potential candidate for use in various scientific research applications. However, one of the limitations of using strontium tellurite is its cost and availability. Strontium tellurite is a relatively expensive material, and it may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for the study of strontium tellurite. One potential direction is the development of new biomaterials based on strontium tellurite. These materials could be used in bone tissue engineering and regenerative medicine. Another potential direction is the development of new antimicrobial agents based on strontium tellurite. These agents could be used to combat bacterial infections and other microbial diseases. Finally, there is potential for the use of strontium tellurite in the development of new electronic devices, due to its unique electronic properties.
Métodos De Síntesis
The synthesis of strontium tellurite can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most commonly used method is the solid-state reaction, which involves heating strontium carbonate and tellurium oxide at high temperatures in the presence of oxygen.
Aplicaciones Científicas De Investigación
Strontium tellurite has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is as a biomaterial. Strontium tellurite has been shown to have excellent biocompatibility and can promote the growth of bone cells. This makes it a potential candidate for use in bone tissue engineering and regenerative medicine.
Propiedades
Número CAS |
15851-40-8 |
|---|---|
Nombre del producto |
Strontium tellurite |
Fórmula molecular |
SrTeO3 O3SrTe |
Peso molecular |
263.2 g/mol |
Nombre IUPAC |
strontium;tellurite |
InChI |
InChI=1S/H2O3Te.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 |
Clave InChI |
PZVZUHBAPORTTC-UHFFFAOYSA-L |
SMILES |
[O-][Te](=O)[O-].[Sr+2] |
SMILES canónico |
[O-][Te](=O)[O-].[Sr+2] |
Otros números CAS |
15851-40-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



